molecular formula C11H13N3O2 B14885231 3-((3-Aminophenyl)amino)piperidine-2,6-dione

3-((3-Aminophenyl)amino)piperidine-2,6-dione

Cat. No.: B14885231
M. Wt: 219.24 g/mol
InChI Key: HWWKOVGSUZFLBU-UHFFFAOYSA-N
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Description

3-((3-Aminophenyl)amino)piperidine-2,6-dione is a functionalized Cereblon ligand used for the development of protein degrader building blocks. This compound contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers. It serves as a basic building block for the development of a protein degrader library .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-((3-Aminophenyl)amino)piperidine-2,6-dione involves several steps:

Industrial Production Methods

The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process involves protection, cyclization, and deprotection steps, ensuring high purity and stable quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((3-Aminophenyl)amino)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxidized derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-((3-Aminophenyl)amino)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((3-Aminophenyl)amino)piperidine-2,6-dione involves its role as a Cereblon ligand. It binds to the Cereblon protein, facilitating the recruitment of target proteins for degradation. This process involves the formation of a ternary complex between the compound, Cereblon, and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3-Aminophenyl)amino)piperidine-2,6-dione is unique due to its specific structure, which allows for rapid conjugation with carboxyl-containing linkers. This makes it a valuable building block for developing a diverse range of protein degrader molecules .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

3-(3-aminoanilino)piperidine-2,6-dione

InChI

InChI=1S/C11H13N3O2/c12-7-2-1-3-8(6-7)13-9-4-5-10(15)14-11(9)16/h1-3,6,9,13H,4-5,12H2,(H,14,15,16)

InChI Key

HWWKOVGSUZFLBU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1NC2=CC=CC(=C2)N

Origin of Product

United States

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